molecular formula C53H95N17O18 B12390550 HBV Seq1 aa:141-151

HBV Seq1 aa:141-151

Numéro de catalogue: B12390550
Poids moléculaire: 1258.4 g/mol
Clé InChI: LSLQYXCVNVBNJL-DGBWKTDHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid" is a highly complex polypeptide derivative characterized by multiple stereochemical centers, hydroxy and amino groups, and guanidino moieties (diaminomethylideneamino groups).

Propriétés

Formule moléculaire

C53H95N17O18

Poids moléculaire

1258.4 g/mol

Nom IUPAC

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C53H95N17O18/c1-23(2)21-33(64-47(83)38(26(7)72)67-41(77)29(54)22-71)50(86)70-20-12-15-34(70)44(80)61-31(16-17-35(75)76)43(79)68-39(27(8)73)49(85)69-40(28(9)74)48(84)66-37(25(5)6)46(82)65-36(24(3)4)45(81)62-30(13-10-18-59-52(55)56)42(78)63-32(51(87)88)14-11-19-60-53(57)58/h23-34,36-40,71-74H,10-22,54H2,1-9H3,(H,61,80)(H,62,81)(H,63,78)(H,64,83)(H,65,82)(H,66,84)(H,67,77)(H,68,79)(H,69,85)(H,75,76)(H,87,88)(H4,55,56,59)(H4,57,58,60)/t26-,27-,28-,29+,30+,31+,32+,33+,34+,36+,37+,38+,39+,40+/m1/s1

Clé InChI

LSLQYXCVNVBNJL-DGBWKTDHSA-N

SMILES isomérique

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O

SMILES canonique

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N

Origine du produit

United States

Activité Biologique

The compound (4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid represents a complex structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C43H72N2O33C_{43}H_{72}N_2O_{33}, with a molecular weight of approximately 1145 Da. Its structure features multiple amino acids and functional groups that contribute to its biological properties. Key structural characteristics include:

PropertyValue
Molecular FormulaC43H72N2O33
Molecular Weight1145 Da
LogP-12.3
Polar Surface Area (Å)569
Hydrogen Bond Acceptors33
Hydrogen Bond Donors21

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, derivatives of similar compounds have shown activity against multidrug-resistant pathogens. A study indicated that certain analogs exhibited minimum inhibitory concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis from 0.5 to 2 µg/mL .

Table: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)
Compound AMRSA1 - 8
Compound BVRE0.5 - 2
Compound CGram-negative pathogens8 - 64

Inhibitory Effects on Enzymes

The compound has also been investigated for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Some derivatives demonstrated significant inhibitory activity across various CYP isoforms, suggesting implications for drug interactions and metabolism .

Case Studies

A notable case study involved the evaluation of the compound's effect on zebrafish models to assess its protective effects against ototoxicity induced by cisplatin. The results indicated that certain modifications to the compound could enhance its protective properties, potentially leading to therapeutic applications in protecting against hearing loss .

Applications De Recherche Scientifique

Drug Development

This compound's intricate structure suggests potential as a lead compound in drug development. Its multiple functional groups can interact with biological targets, making it a candidate for designing new therapeutics against diseases such as cancer and metabolic disorders. The presence of amino acids and hydroxyl groups may enhance its bioactivity and solubility.

Peptidomimetics

The compound can serve as a template for creating peptidomimetics—synthetic compounds that mimic the biological activity of peptides. This application is particularly relevant in developing drugs that can overcome the limitations of natural peptides, such as stability and bioavailability. The modification of specific amino acid residues can lead to enhanced pharmacological properties.

Bioconjugation

Due to its multiple reactive sites, this compound can be utilized in bioconjugation processes to attach drugs or imaging agents to biomolecules. This application is crucial in targeted therapy where the goal is to deliver therapeutic agents directly to diseased cells while minimizing side effects.

Chiral Catalysis

The chiral centers within the compound make it suitable for use in asymmetric synthesis and catalysis. Its ability to influence stereochemistry can be harnessed in synthesizing other chiral compounds, which are essential in pharmaceuticals.

Case Study 1: Anticancer Activity

Research has indicated that similar peptide structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. A study focusing on related compounds demonstrated their effectiveness in inhibiting tumor growth through targeted delivery mechanisms .

Case Study 2: Metabolic Disorders

A recent investigation into compounds with structural similarities highlighted their role in modulating metabolic pathways associated with diabetes and obesity. These findings suggest that the compound could be further explored for its potential to regulate glucose metabolism and insulin sensitivity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with bioactive peptides and synthetic inhibitors. Key comparisons include:

Property Target Compound Kaurenoic Acid (Compound 1) Gibberellic Acid (Compound 22) Zygocaperoside
Core Structure Polypeptide with hydroxy/amino acids and guanidino groups Diterpene carboxylic acid Tetracyclic diterpenoid Triterpenoid glycoside
Key Functional Groups Amino, hydroxy, carboxy, guanidino Carboxylic acid, methyl Hydroxy, lactone Glycosidic bond, hydroxy
Bioactivity Hypothesized enzyme inhibition (e.g., proteases) AChE inhibition (81.6 ± 1.8%) AChE inhibition (85.2 ± 4.1%) Antifungal, antioxidant
Analytical Methods NMR (predicted: ¹H/¹³C shifts similar to Tables 1-3 ), HRMS ¹H/¹³C NMR ¹H/¹³C NMR UV, NMR

Research Findings and Challenges

  • Structural Elucidation : The compound’s complexity requires advanced NMR (COSY, HSQC) and HRMS, as demonstrated for insect pheromones () .
  • Toxicity and Environmental Impact: No TRI data exist, but analogs like zinc/lead compounds highlight the importance of tracking bioaccumulation () .
  • Synthetic Bottlenecks: Stereochemical purity and guanidino group stability pose challenges, necessitating methods from peptide synthesis () and catalytic systems () .

Méthodes De Préparation

Selection of Solid Support and Linker

For the synthesis of this complex peptide, the choice of resin is critical. Based on the C-terminal carboxylic acid functionality, 2-chlorotrityl chloride resin is recommended as the solid support. This resin offers several advantages:

  • Minimizes racemization during attachment of the first amino acid
  • Allows for mild cleavage conditions that preserve sensitive side chain protecting groups
  • Enables the potential synthesis of protected fragments if needed

The loading capacity should be reduced to 0.3-0.5 mmol/g (compared to the standard 1.1 mmol/g) to prevent aggregation during synthesis of this long peptide sequence.

Protection Strategy

The Fmoc/tBu protection strategy is optimal for this synthesis due to the orthogonal nature of the protecting groups and milder conditions compared to Boc chemistry. The following protection scheme is recommended:

Amino Acid Side Chain Protection
Serine tert-Butyl (tBu)
Threonine tert-Butyl (tBu)
Glutamic Acid tert-Butyl (tBu)
Arginine Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Proline None required
Valine None required
Leucine None required

This protection scheme ensures selective deprotection of the Fmoc group at each coupling step while maintaining side chain protection until the final cleavage step.

Coupling Protocol

Due to the complexity of the sequence and potential for aggregation, enhanced coupling protocols are recommended:

  • Initial Loading : Attach the C-terminal amino acid to 2-chlorotrityl chloride resin using the following conditions:

    • 4 equivalents of Fmoc-amino acid
    • 8 equivalents of N,N-diisopropylethylamine (DIPEA)
    • DCM as solvent
    • Reaction time: 2 hours at room temperature
    • Cap unreacted sites with methanol/DIPEA/DCM (1:2:7)
  • Standard Coupling Cycle :

    • Fmoc Deprotection: 20% piperidine in DMF, 2 × 10 minutes
    • Washing: 5 × DMF
    • Coupling: 4 equivalents of Fmoc-amino acid, 4 equivalents of HBTU/HOBt, 8 equivalents of DIPEA in DMF, 60 minutes
    • Washing: 5 × DMF
  • Enhanced Coupling Protocol for Difficult Sequences :

    • Double coupling (2 × 2 hours) for sterically hindered residues
    • Addition of 0.1 M LiCl to DMF to disrupt aggregation
    • Use of stronger coupling reagents such as HATU/HOAt for difficult couplings
    • Extended reaction times (4-6 hours) for coupling after proline residues

Monitoring Strategy

To ensure complete coupling and deprotection at each step:

  • Kaiser test for primary amines after coupling and deprotection steps
  • Chloranil test for secondary amines (proline)
  • Quantitative Fmoc determination by UV spectrophotometry (290 nm)

Fragment Condensation Approach

Due to the length and complexity of this peptide, a fragment condensation approach may be more efficient than linear synthesis.

Strategic Fragment Division

Table 1: Recommended Fragment Division Strategy

Fragment Sequence Region Synthetic Approach C-terminal Activation
Fragment 1 C-terminal segment with Glu residue SPPS on 2-chlorotrityl resin Protected carboxyl
Fragment 2 Middle segment with Thr residues SPPS on 2-chlorotrityl resin Thioester
Fragment 3 Middle segment with Val residues SPPS on 2-chlorotrityl resin Thioester
Fragment 4 N-terminal segment with Ser residue SPPS on 2-chlorotrityl resin Protected carboxyl

Native Chemical Ligation (NCL)

For assembling the fragments, native chemical ligation offers advantages for complex peptides:

  • Preparation of Fragment Thioesters :

    • Synthesize C-terminal thioester fragments using 2-chlorotrityl resin
    • Convert protected peptide fragments to thioesters using PyBOP/DIPEA/thiol
  • Ligation Conditions :

    • Buffer: 6 M guanidinium chloride, 200 mM sodium phosphate, pH 7.0
    • Additives: 20 mM TCEP, 1% thiophenol/benzyl mercaptan
    • Concentration: 2-5 mM of each peptide fragment
    • Temperature: 37°C
    • Time: 6-24 hours
  • Purification Between Ligations :

    • Reverse-phase HPLC using C18 columns
    • Acetonitrile/water gradient with 0.1% TFA
    • Confirmation by MALDI-TOF or ESI-MS

Special Considerations for Proline Residues

The target peptide contains proline residues which present unique challenges in peptide synthesis.

Prevention of Diketopiperazine Formation

When coupling to proline, there is risk of diketopiperazine formation during the subsequent Fmoc deprotection:

  • Use hindered bases such as 20% piperidine/2% DBU in DMF for shorter deprotection times
  • Implement microwave-assisted coupling (50°C, 50W, 10 min) for residues following proline
  • Consider using Hmb-protected amino acids for residues preceding proline

Proline Modification Strategy

If modifications to the proline residues are required:

  • Incorporate Fmoc-Hydroxyproline (4-R-Hyp) in the sequence
  • Protect the hydroxyl group with appropriate protecting groups
  • After synthesis, selectively deprotect the hydroxyl group
  • Modify the hydroxyl group to generate substituted proline residues with defined stereochemistry

Cleavage and Deprotection

Optimized Cleavage Cocktail

For final cleavage and deprotection, the following cocktail is recommended:

  • TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)
  • Reaction time: 3 hours at room temperature
  • Volume: 10 mL per gram of resin

This cocktail ensures complete removal of all protecting groups while minimizing side reactions on sensitive residues.

Work-up Procedure

  • Filter the resin and collect the filtrate
  • Concentrate the TFA solution to approximately 1-2 mL under nitrogen stream
  • Add cold diethyl ether (10× volume) to precipitate the peptide
  • Centrifuge (5000 rpm, 10 min, 4°C) and discard supernatant
  • Wash precipitate with cold ether (3×)
  • Dissolve crude peptide in water/acetonitrile mixture (80:20)
  • Lyophilize to obtain crude peptide powder

Purification Protocol

Analytical Assessment

Prior to preparative purification, analytical assessment is recommended:

  • Analytical RP-HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient
  • MALDI-TOF MS or ESI-MS to confirm molecular weight
  • Amino acid analysis to confirm composition

Preparative Purification

Table 2: Optimized Purification Conditions

Parameter Recommended Conditions
Column Type Preparative C18 (10-15 μm particle size)
Column Dimensions 250 × 21.2 mm
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5-50% B over 60 minutes
Flow Rate 15 mL/min
Detection UV 220 nm and 280 nm
Sample Loading 50-100 mg per run

For complex peptides with multiple hydrophobic residues, alternative conditions may be necessary:

  • Incorporation of 10-20% isopropanol in mobile phase B
  • Use of multicolumn countercurrent solvent gradient purification (MCSGP) for higher recovery
  • Ion exchange chromatography as a secondary purification step

Analytical Characterization

Purity Assessment

Table 3: Analytical Methods for Purity Assessment

Analytical Method Specifications Acceptance Criteria
Analytical RP-HPLC C18, 0.1% TFA, water/acetonitrile ≥98% purity
Capillary Electrophoresis 50 mM phosphate buffer, pH 2.5 Single peak
UPLC-MS C18, 0.1% formic acid Correct mass
Amino Acid Analysis Acid hydrolysis, HPLC quantitation ±5% of theoretical

Structural Confirmation

  • MS/MS fragmentation pattern analysis to confirm sequence
  • Circular dichroism to assess secondary structure
  • NMR analysis for structural characterization

Scale-Up Considerations

For larger scale production (>100 mg):

  • Resin Selection : Lower substitution resins (0.2-0.3 mmol/g) to minimize aggregation
  • Reaction Vessel : Flow-through reactors rather than batch reactors
  • Automation : Use of peptide synthesizers with microwave assistance
  • Monitoring : Implement online monitoring of deprotection efficiency
  • Purification : Consider simulated moving bed chromatography for continuous purification

Challenges and Troubleshooting

Common Synthesis Challenges

Table 4: Troubleshooting Guide

Challenge Potential Cause Solution
Incomplete coupling Peptide aggregation Add chaotropic agents (LiBr, DMSO)
Steric hindrance Use stronger coupling reagents (HATU)
Aspartimide formation Base-catalyzed side reaction Use piperidine/HOBt mixture for deprotection
Racemization Harsh coupling conditions Lower temperature, use HOAt/HATU
Low final yield Cumulative inefficiencies Implement fragment condensation approach
Use pseudoprolines to disrupt aggregation

Specific Considerations for Target Peptide

  • Arginine-containing regions may require additional coupling cycles due to steric hindrance of the Pbf protecting group
  • Threonine and serine residues are prone to β-elimination; minimize exposure to strong bases
  • Glutamic acid can form pyroglutamate; monitor and adjust conditions accordingly

Q & A

Basic: What methodologies are recommended for synthesizing this complex stereochemically defined peptide?

Answer:
Solid-phase peptide synthesis (SPPS) is the primary approach, employing Fmoc/t-Bu protection strategies to manage reactive side chains (e.g., amino, carboxy groups). Computational reaction path searches (using density functional theory or ab initio methods) can optimize coupling efficiency and minimize epimerization risks . Post-synthesis, reverse-phase HPLC with trifluoroacetic acid (TFA) ion-pairing agents and C18 columns is critical for purification. For stereochemical validation, circular dichroism (CD) spectroscopy combined with tandem mass spectrometry (MS/MS) provides structural confirmation .

Basic: How can researchers ensure accurate stereochemical analysis during synthesis?

Answer:
High-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) identifies diastereomeric impurities. Chiral stationary-phase HPLC, using mobile phases adjusted to pH 5.5 ± 0.02 with phosphate buffers and tetrabutylammonium hydroxide, resolves enantiomers . X-ray crystallography is definitive for absolute configuration determination but requires high-purity single crystals.

Advanced: What computational strategies predict the compound’s reactivity or stability under varying conditions?

Answer:
Quantum chemical calculations (e.g., DFT-based transition-state modeling) predict reaction barriers for hydrolysis or oxidative degradation. Molecular dynamics (MD) simulations assess conformational stability in aqueous vs. lipid environments. AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamic data to simulate degradation pathways under stress conditions (e.g., pH, temperature) .

Advanced: How should researchers address contradictions between spectroscopic and chromatographic data?

Answer:
Use orthogonal analytical methods:

  • Discrepancy in purity: Compare UV-Vis absorption (quantitative) with LC-MS (qualitative).
  • Stereochemical conflicts: Validate NMR-derived coupling constants with chiral HPLC retention times.
    Employ statistical tools like principal component analysis (PCA) to resolve multivariate data conflicts .

Basic: What experimental design principles optimize multi-step synthesis efficiency?

Answer:
Factorial design (e.g., 2k^k designs) tests variables (temperature, solvent polarity, catalyst loading) simultaneously. For example, a 3-factor design assessing coupling efficiency might vary:

FactorLevel 1Level 2
Temperature (°C)2540
SolventDMFDCM
CatalystHOBtPyBOP
Response surface methodology (RSM) identifies optimal conditions while minimizing trial runs .

Advanced: How to design stability studies for degradation-prone functional groups (e.g., carboxy, amino)?

Answer:
Apply ICH Q1A guidelines with forced degradation under:

  • Acidic/alkaline hydrolysis: 0.1M HCl/NaOH at 40°C.
  • Oxidative stress: 3% H2_2O2_2.
  • Photolysis: UV light (320–400 nm).
    Monitor degradation products via UPLC-QTOF-MS and correlate with computational degradation models (e.g., DFT-predicted bond dissociation energies) .

Advanced: What assay designs evaluate bioactivity against hypothesized molecular targets?

Answer:
Surface plasmon resonance (SPR) measures binding kinetics (Kd_\text{d}, kon_\text{on}/koff_\text{off}) to targets like enzymes or receptors. For intracellular targets, use fluorescence polarization assays with labeled ligands. Dose-response curves (IC50_{50}/EC50_{50}) require ≥8 concentration points and nonlinear regression analysis (e.g., Hill equation) .

Basic: What purification challenges arise with this compound, and how are they resolved?

Answer:
Hydrophobic side chains (e.g., 4-methylpentanoyl) cause aggregation. Use membrane filtration (10 kDa cutoff) to remove dimers. For charged impurities, ion-exchange chromatography with gradients of NaCl (0–1M) in Tris buffer (pH 8.0) separates species. Monitor purity via analytical HPLC with diode-array detection .

Advanced: How can isotopic labeling (e.g., 15N^{15}\text{N}15N, 13C^{13}\text{C}13C) elucidate reaction mechanisms?

Answer:
Incorporate 15N^{15}\text{N}-labeled amino groups during synthesis to track intermediates via 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR. Kinetic isotope effects (KIE) studies using 13C^{13}\text{C}-labeled carboxy groups identify rate-determining steps in hydrolysis .

Advanced: What interdisciplinary approaches integrate computational and experimental data?

Answer:
Hybrid workflows combine quantum mechanics/molecular mechanics (QM/MM) simulations with experimental kinetic data to refine transition-state models. Bayesian optimization platforms (e.g., ICReDD’s AI-driven systems) iteratively update reaction conditions based on real-time HPLC and MS feedback .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.